molecular formula C25H26ClN3O3 B14940421 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B14940421
M. Wt: 451.9 g/mol
InChI Key: HPXXXSVEJXVIMS-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrroloquinoline core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C25H26ClN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-6-methoxy-11,11-dimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C25H26ClN3O3/c1-25(2)14-16(15-28-8-10-32-11-9-28)20-12-19(31-3)13-21-22(24(30)29(25)23(20)21)27-18-6-4-17(26)5-7-18/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

HPXXXSVEJXVIMS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)Cl)C3=CC(=C2)OC)CN5CCOCC5)C

Origin of Product

United States

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